![molecular formula C15H16N2O B14684597 4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one CAS No. 33228-47-6](/img/structure/B14684597.png)
4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group attached to a cyclohexa-2,5-dien-1-one ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves the condensation reaction between 4-propylbenzaldehyde and 2-hydrazinylidene-cyclohexa-2,5-dien-1-one. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process .
化学反応の分析
Types of Reactions
4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the compound leads to the formation of hydrazines.
Substitution: The hydrazone group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydrazines
Substitution: Substituted hydrazones
科学的研究の応用
4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
作用機序
The mechanism of action of 4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular processes, making the compound a potential candidate for therapeutic applications .
類似化合物との比較
Similar Compounds
- 4-[2-(4-Methoxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
- 4-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
- 4-[2-(4-Chlorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one[8][8]
Uniqueness
4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
特性
CAS番号 |
33228-47-6 |
|---|---|
分子式 |
C15H16N2O |
分子量 |
240.30 g/mol |
IUPAC名 |
4-[(4-propylphenyl)diazenyl]phenol |
InChI |
InChI=1S/C15H16N2O/c1-2-3-12-4-6-13(7-5-12)16-17-14-8-10-15(18)11-9-14/h4-11,18H,2-3H2,1H3 |
InChIキー |
UGLMFGPVWLHAMD-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


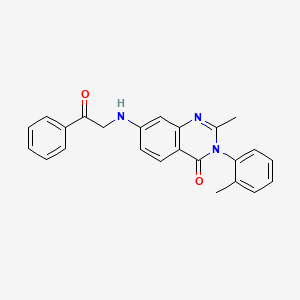
![N-[2-(2-Chlorophenyl)ethylidene]hydroxylamine](/img/structure/B14684523.png)
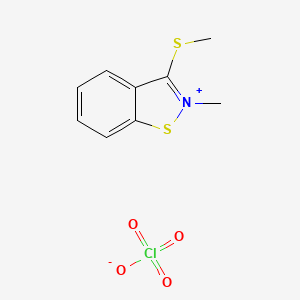
![4-{4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14684529.png)
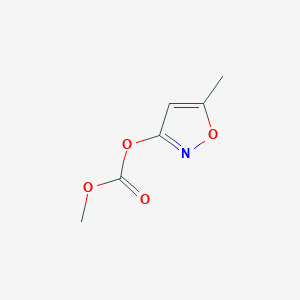
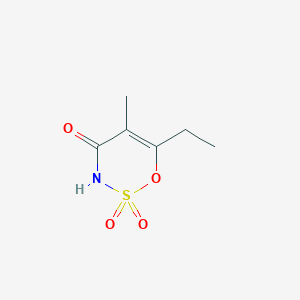
![[4-(2-Chloroanilino)-6-thiocyanato-1,3,5-triazin-2-yl] thiocyanate](/img/structure/B14684546.png)
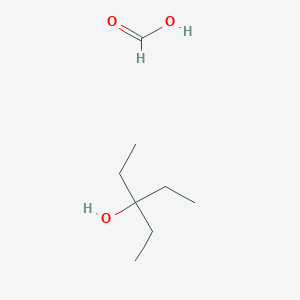
![2-[(e)-Phenyldiazenyl]-1h-indene-1,3(2h)-dione](/img/structure/B14684573.png)
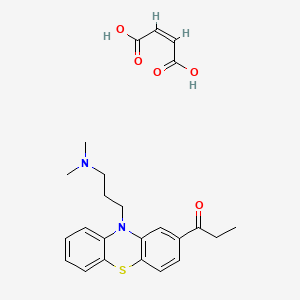

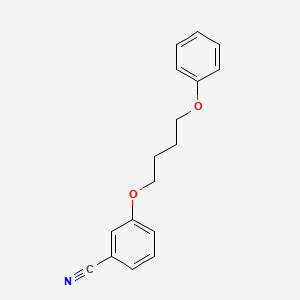
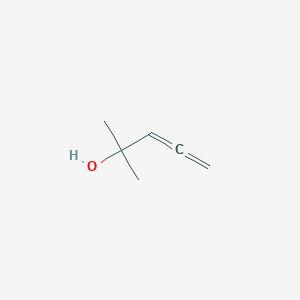
![Diethyl-[3-[3-methyl-2-oxo-1-(phenylmethyl)indol-3-YL]oxypropyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B14684615.png)
